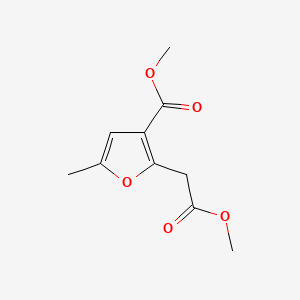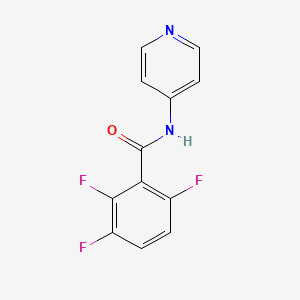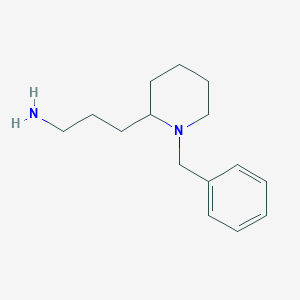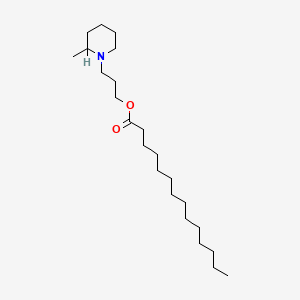
Tetradecanoic acid, 3-(2'-methylpiperidino)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester typically involves the esterification of tetradecanoic acid with 3-(2’-methylpiperidino)propyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Hydrolysis: Tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol, which may interact with cellular enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanoic acid, propyl ester: Similar ester derivative with a propyl group instead of the 3-(2’-methylpiperidino)propyl group.
Ethyl myristate: An ester of tetradecanoic acid with an ethyl group.
Uniqueness
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester is unique due to the presence of the 3-(2’-methylpiperidino)propyl group, which imparts distinct chemical and biological properties compared to other esters of tetradecanoic acid. This unique structure allows for specific interactions and applications that are not possible with simpler ester derivatives.
Propriétés
Numéro CAS |
64038-90-0 |
|---|---|
Formule moléculaire |
C23H45NO2 |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl tetradecanoate |
InChI |
InChI=1S/C23H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-23(25)26-21-16-20-24-19-15-14-17-22(24)2/h22H,3-21H2,1-2H3 |
Clé InChI |
VRNDXFKUQLCBRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCCN1CCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


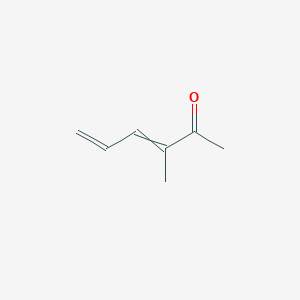
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)

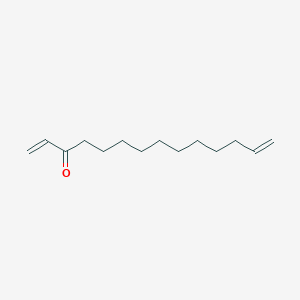
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)


